Dihydropedicin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydropedicin can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds as follows:
- Mix the aromatic aldehyde and aromatic ketone in ethanol.
- Add sodium hydroxide solution dropwise while maintaining the reaction mixture at reflux temperature.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dihydropedicin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrochalcones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dihydropedicin has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of chalcones.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of dihydropedicin involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Dihydropedicin can be compared with other chalcone derivatives, such as:
Dihydroquercetin: Known for its antioxidant and anti-inflammatory properties.
Dihydrochalcone: Similar in structure but differs in the degree of hydroxylation and methoxylation.
Naringenin: A flavonoid with similar biological activities but different structural features.
Uniqueness: this compound’s unique combination of hydroxyl and methoxy groups on the aromatic rings contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-8,20-21H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHRZJVVWOTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Dihydropedicin?
A1: Research indicates that this compound, isolated from the ethyl acetate extract of Fissistigma lanuginosum, did not exhibit cytotoxicity against KB cells. This contrasts with Pedicin, another chalcone found in the same plant, which demonstrated antimitotic activity by inhibiting tubulin assembly into microtubules with an IC50 value of 300 μM [, ].
Q2: How does the structure of this compound differ from related compounds found in Fissistigma lanuginosum, and does this impact activity?
A2: While the provided research papers do not delve into the specific structural characterization of this compound, they highlight its inactivity compared to other isolated compounds like Pedicin, fissistin, and isofissistin. These active compounds, particularly fissistin and isofissistin, exhibited cytotoxicity against KB cells [, ]. This suggests that structural differences between this compound and these active chalcones likely contribute to the observed differences in biological activity. Further research is needed to elucidate the precise structure of this compound and understand how specific structural features influence its activity compared to related compounds.
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